2,5-Bis(2-thienyl)-3,4-dinitrothiophene
Overview
Description
2,5-Bis(2-thienyl)-3,4-dinitrothiophene is an organic compound characterized by its unique structure, which includes two thienyl groups and two nitro groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-thienyl)-3,4-dinitrothiophene typically involves the nitration of 2,5-bis(2-thienyl)thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3 and 4 positions of the thiophene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Types of Reactions:
Oxidation: The nitro groups in this compound can undergo reduction reactions to form amino derivatives. Common reagents for this reduction include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The thienyl groups can participate in electrophilic substitution reactions, such as halogenation, where reagents like bromine or chlorine can be used to introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Halogenation: Bromine or chlorine in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Major Products:
Reduction: Formation of 2,5-Bis(2-thienyl)-3,4-diaminothiophene.
Halogenation: Formation of halogenated derivatives such as 2,5-Bis(2-thienyl)-3,4-dibromothiophene.
Scientific Research Applications
2,5-Bis(2-thienyl)-3,4-dinitrothiophene has several applications in scientific research:
Organic Electronics: Used in the development of conductive polymers and organic semiconductors due to its ability to form stable, conjugated systems.
Materials Science: Investigated for its potential in creating novel materials with unique electronic properties.
Biological Studies: Explored for its interactions with biological molecules, potentially leading to applications in biosensors and bioelectronics.
Medicinal Chemistry: Studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2,5-Bis(2-thienyl)-3,4-dinitrothiophene exerts its effects is largely dependent on its electronic structure. The nitro groups are electron-withdrawing, which affects the electron density on the thiophene ring and the thienyl groups. This can influence the compound’s reactivity and interaction with other molecules. In biological systems, the compound may interact with proteins or nucleic acids, potentially altering their function or activity.
Comparison with Similar Compounds
2,5-Bis(2-thienyl)thiophene: Lacks the nitro groups, making it less electron-deficient and potentially less reactive in certain types of chemical reactions.
2,5-Bis(2-thienyl)-3,4-diaminothiophene: The reduced form of 2,5-Bis(2-thienyl)-3,4-dinitrothiophene, with amino groups instead of nitro groups, which can significantly alter its electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of both electron-withdrawing nitro groups and electron-rich thienyl groups, creating a compound with a distinct balance of electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials for organic electronics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3,4-dinitro-2,5-dithiophen-2-ylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4S3/c15-13(16)9-10(14(17)18)12(8-4-2-6-20-8)21-11(9)7-3-1-5-19-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTUQHNCFXOVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571563 | |
Record name | 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205170-72-5 | |
Record name | 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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